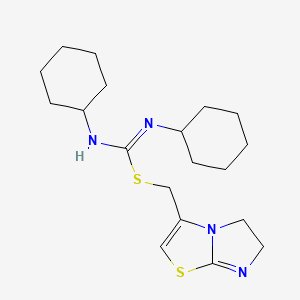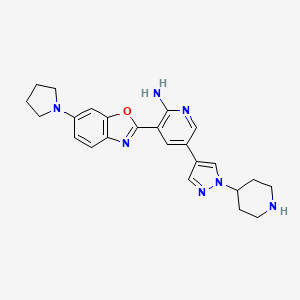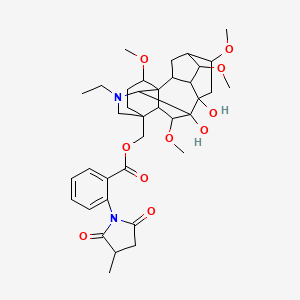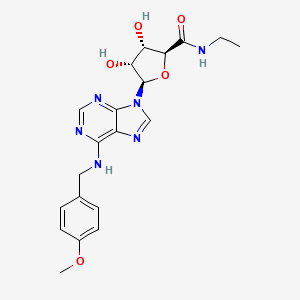![molecular formula C31H42N6O7 B10771790 [3H]cyc(DTrp-DAsp-Pro-DVal-Leu](/img/structure/B10771790.png)
[3H]cyc(DTrp-DAsp-Pro-DVal-Leu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) is a synthetic cyclic peptide labeled with tritium ([3H]). This compound is often used in scientific research due to its unique structure and properties. The cyclic nature of the peptide provides stability and resistance to enzymatic degradation, making it a valuable tool in various biochemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The cyclic structure is formed by cyclizing the linear peptide, often using a head-to-tail cyclization method. Tritium labeling is introduced through specific hydrogenation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The tritium labeling process is carefully monitored to ensure safety and precision, given the radioactive nature of tritium.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residue.
Reduction: Reduction reactions may be less common but can occur under specific conditions.
Substitution: Substitution reactions can be performed to modify the side chains of the amino acids within the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride under controlled conditions.
Substitution: Various alkylating agents or acylating agents depending on the desired modification.
Major Products Formed
Oxidation: Oxidized derivatives of the tryptophan residue.
Reduction: Reduced forms of specific amino acid residues.
Substitution: Modified peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) is used to study peptide synthesis, stability, and interactions with other molecules. Its labeled form allows for tracking and quantification in various experiments.
Biology
In biological research, this compound is utilized to investigate protein-protein interactions, receptor binding studies, and enzyme kinetics. The tritium label provides a means to monitor the peptide’s behavior in biological systems.
Medicine
In medicine, this compound) is employed in drug development and pharmacokinetic studies. Its stability and resistance to degradation make it an ideal candidate for studying peptide-based therapeutics.
Industry
In the industrial sector, this compound is used in the development of diagnostic assays and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity. The tritium label allows for precise tracking of the compound’s distribution and interaction within biological systems. Pathways involved may include signal transduction, receptor activation, or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3H]cyc(DTrp-DAsp-Pro-DVal-Leu): Unique due to its specific sequence and tritium labeling.
[3H]cyc(DTrp-DAsp-Pro-DVal-Ile): Similar structure but with isoleucine instead of leucine.
[3H]cyc(DTrp-DAsp-Pro-DVal-Phe): Contains phenylalanine instead of leucine, altering its properties.
Uniqueness
The uniqueness of this compound) lies in its specific amino acid sequence and the presence of tritium labeling. This combination provides distinct advantages in stability, binding affinity, and traceability in research applications.
Eigenschaften
Molekularformel |
C31H42N6O7 |
|---|---|
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
2-[(3S,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]-2-tritioacetic acid |
InChI |
InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23-,24-,26+/m0/s1/i14T/t14?,21-,22+,23-,24-,26+ |
InChI-Schlüssel |
VYCMAAOURFJIHD-HCGDBENESA-N |
Isomerische SMILES |
[3H]C([C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CC(C)C)C(C)C)C(=O)O |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile](/img/structure/B10771715.png)

![3-[2-[2-Benzyl-6-(3-hydroxy-4-methoxypyrrolidin-1-yl)pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771725.png)
![(3R,5R)-7-[5-(3-fluorophenyl)-1-(4-fluorophenyl)-4-oxo-3-propan-2-ylpyrrolo[2,3-c]quinolin-2-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10771730.png)
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-methyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10771731.png)

![2-(1-(2-(8-Chloro-6-(2,3-dimethoxyphenyl)-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)acetyl)-4-piperidinyl)acetic Acid](/img/structure/B10771751.png)

![(3R,5S,6E)-7-[4-(4-fluorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10771771.png)

![sodium (3R,5R)-7-(5-(3-fluorophenyl)-1-(4-fluorophenyl)-3-isopropyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-2-yl)-3,5-dihydroxyheptanoate](/img/structure/B10771783.png)
![(2R)-2-[[(4-chlorophenyl)amino]carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771794.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide](/img/structure/B10771799.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)
